molecular formula C23H17N3O5S B2844272 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 921570-11-8

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2844272
CAS No.: 921570-11-8
M. Wt: 447.47
InChI Key: QMASUTXSTHJHMV-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoindolinone, a benzofuran, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the isoindolinone, benzofuran, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the isoindolinone moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring might yield benzofuran-2,3-dione derivatives, while reduction of the isoindolinone could produce isoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoindolinone moiety could interact with nucleophilic sites, while the benzofuran and thiazole rings might engage in π-π stacking or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxoisoindolin-2-yl)acetamide: Lacks the benzofuran and thiazole moieties, making it less complex and potentially less versatile.

    N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Lacks the isoindolinone moiety, which might reduce its biological activity.

    2-(1,3-Dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide: Lacks the benzofuran moiety, which could affect its chemical reactivity and biological interactions.

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide lies in its combination of three distinct functional groups, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-2-30-17-9-5-6-13-10-18(31-20(13)17)16-12-32-23(24-16)25-19(27)11-26-21(28)14-7-3-4-8-15(14)22(26)29/h3-10,12H,2,11H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMASUTXSTHJHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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